N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine
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Overview
Description
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine is a nitrosamine compound known for its potential carcinogenic properties. Nitrosamines are a class of compounds that have been extensively studied due to their mutagenic and carcinogenic effects. This compound, like other nitrosamines, is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine typically involves the nitrosation of secondary amines with nitrosating agents such as sodium nitrite in the presence of acids . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired nitrosamine compound. Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Common reagents used in these reactions include nitrosating agents like nitrosyl chloride and reducing agents like zinc dust . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nitrosamines in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine involves its interaction with DNA, leading to mutations and potential carcinogenesis . The compound can form DNA adducts, which interfere with normal DNA replication and repair processes. This interaction is mediated through the formation of reactive intermediates that can alkylate DNA bases .
Comparison with Similar Compounds
N-Nitroso-N-(acetoxymethyl)-3-chloropropylamine is similar to other nitrosamines such as N-nitrosodimethylamine and N-nitrosodiethylamine . it is unique in its specific structure, which includes an acetoxymethyl group and a chloropropylamine moiety. This structural uniqueness may influence its reactivity and biological effects compared to other nitrosamines .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomethylphenylamine
These compounds share the nitroso functional group but differ in their alkyl or aryl substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
312304-87-3 |
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Molecular Formula |
C6H11ClN2O3 |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
[3-chloropropyl(nitroso)amino]methyl acetate |
InChI |
InChI=1S/C6H11ClN2O3/c1-6(10)12-5-9(8-11)4-2-3-7/h2-5H2,1H3 |
InChI Key |
PQGYTADZWXODNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCN(CCCCl)N=O |
Origin of Product |
United States |
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